molecular formula C7H15NO2 B6238120 (2R)-2-(diethylamino)propanoic acid CAS No. 1190373-59-1

(2R)-2-(diethylamino)propanoic acid

Cat. No. B6238120
CAS RN: 1190373-59-1
M. Wt: 145.2
InChI Key:
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Description

(2R)-2-(diethylamino)propanoic acid, also known as 2-diethylamino-2-methylpropionic acid (DEAMPA) is a chiral, non-proteinogenic amino acid that is widely used as an intermediate in organic synthesis and biochemistry. It is a versatile building block for the synthesis of a variety of compounds, including chiral drugs, peptides, and other biologically active molecules. DEAMPA is also used as a reagent in the synthesis of peptides, peptidomimetics, and other bioconjugates. In addition, it is used in the preparation of chiral catalysts, ligands, and other compounds used in asymmetric synthesis.

Mechanism of Action

The mechanism of action of DEAMPA is not fully understood. However, it is believed to interact with proteins and other molecules in a variety of ways. For example, it is believed to act as an agonist at certain receptors, as well as a competitive inhibitor of certain enzymes. In addition, it is believed to interact with certain proteins in a non-covalent manner, such as through hydrogen bonding or electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of DEAMPA are not fully understood. However, it is believed to have a variety of effects on enzymes, receptors, and other proteins. It is also believed to affect the metabolism of certain drugs, as well as the pharmacokinetics and pharmacodynamics of drugs. In addition, DEAMPA has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using DEAMPA in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it is a versatile building block for the synthesis of a variety of compounds, including chiral drugs, peptides, and other biologically active molecules. The main limitation of using DEAMPA in laboratory experiments is its low solubility in water.

Future Directions

Future research on DEAMPA should focus on elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to explore its potential applications in the synthesis of chiral drugs, peptides, and other biologically active molecules. Finally, further research should be conducted to explore its potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent.

Synthesis Methods

DEAMPA is typically synthesized via the condensation of diethylamine and methyl propionate. This reaction is typically performed in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at a temperature of 80-100°C for several hours. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

DEAMPA has been extensively studied in the fields of organic synthesis, biochemistry, and medicinal chemistry. It is used in the synthesis of a variety of compounds, including chiral drugs, peptides, and other biologically active molecules. In addition, it is used in the preparation of chiral catalysts, ligands, and other compounds used in asymmetric synthesis. In biochemistry, DEAMPA has been used to study the structure and function of enzymes, receptors, and other proteins. It has also been used to study the mechanisms of drug action, as well as the pharmacokinetics and pharmacodynamics of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (2R)-2-(diethylamino)propanoic acid can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Diethylamine", "Acrylonitrile", "Hydrogen cyanide", "Sodium hydroxide", "Sodium borohydride", "Bromine", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Sulfuric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Diethylamine is reacted with acrylonitrile in the presence of hydrogen cyanide to form N,N-diethyl-2-propenamide.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the double bond in N,N-diethyl-2-propenamide to form N,N-diethyl-2-propenamine.", "Step 3: Bromine is added to N,N-diethyl-2-propenamine to form N,N-diethyl-2-bromopropanamine.", "Step 4: Sodium bicarbonate is added to the reaction mixture to neutralize the excess bromine and to form N,N-diethyl-2-propanamine.", "Step 5: Sulfuric acid is added to the reaction mixture to protonate N,N-diethyl-2-propanamine and to form (2R)-2-(diethylamino)propanoic acid.", "Step 6: The product is isolated and purified using standard techniques such as recrystallization and column chromatography." ] }

CAS RN

1190373-59-1

Product Name

(2R)-2-(diethylamino)propanoic acid

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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